Tetrapropylene glycol

High‑temperature solvent Distillation design Process engineering

Tetrapropylene glycol (TePG; CAS 24800-25-7) is the tetramer of propylene glycol, a synthetic, low‑volatility, hygroscopic liquid belonging to the propylene glycol oligomer family alongside monopropylene glycol (MPG), dipropylene glycol (DPG), and tripropylene glycol (TPG). TePG possesses a molecular weight of 250.33 g·mol⁻¹ (C₁₂H₂₆O₅) and is characterized by a high normal boiling point (experimentally determined at 582.2 K/309.05 °C) and extremely low vapour pressure.

Molecular Formula C12H26O5
Molecular Weight 250.33 g/mol
CAS No. 24800-25-7
Cat. No. B038144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapropylene glycol
CAS24800-25-7
Synonyms2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-1-propanol; Tetrapropylene glycol; 1,4,7,10-Tetramethyl-3,6,9-trioxaundecane-1,11-diol; 1-Propanol, 2-(2-(2-(2-hydroxypropoxy)propoxy)propoxy)-
Molecular FormulaC12H26O5
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(CO)OCC(C)OCC(C)OCC(C)O
InChIInChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3
InChIKeyQVHMSMOUDQXMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrapropylene Glycol (CAS 24800-25-7) Baseline for Scientific Procurement


Tetrapropylene glycol (TePG; CAS 24800-25-7) is the tetramer of propylene glycol, a synthetic, low‑volatility, hygroscopic liquid belonging to the propylene glycol oligomer family alongside monopropylene glycol (MPG), dipropylene glycol (DPG), and tripropylene glycol (TPG). TePG possesses a molecular weight of 250.33 g·mol⁻¹ (C₁₂H₂₆O₅) and is characterized by a high normal boiling point (experimentally determined at 582.2 K/309.05 °C) and extremely low vapour pressure [1]. It is primarily used as a chemical intermediate, high‑temperature solvent, plasticizer, and humectant, with a well‑characterized toxicological profile indicating very low risk to human health across the propylene glycol class [2]. This guide provides the differentiating, comparator‑backed evidence required for rigorous scientific selection and procurement.

Why Tetrapropylene Glycol Cannot Be Replaced by Tripropylene Glycol or Dipropylene Glycol for Critical Applications


Although all propylene glycol oligomers share a common metabolic pathway and low‑toxicity profile [1], the physical‑chemical properties that govern process performance diverge markedly as the number of propoxy units increases. The experimentally determined normal boiling point of TePG (582.2 K) is approximately 39 °C higher than that of tripropylene glycol (≈543 K), and its vapour pressure at 500.15 K is 10.72 kPa, substantially lower than that of TPG [2]. These differences are not subtle; they dictate equipment design, energy consumption, and safety margins in distillation, high‑temperature solvent applications, and formulations where volatility must be minimized. Furthermore, the liquid‑phase viscosity behaviour at low temperatures distinguishes TePG from its lower homologues: below 310 K, the dynamic viscosities diverge, meaning that generic substitution will alter pumping, mixing, and handling characteristics [2]. Coupled with the unique vapour–liquid equilibrium (VLE) data required for designing TePG separation processes, these quantifiable differences make it clear that TePG is not functionally interchangeable with its shorter‑chain relatives.

Tetrapropylene Glycol Quantitative Differentiation Evidence Guide


Normal Boiling Point of TePG is 309.05 °C Versus 270 °C for Tripropylene Glycol

The experimentally determined normal boiling point of tetrapropylene glycol is 582.2 K (309.05 °C), measured via static total‑pressure apparatus [1]. In contrast, commercially available tripropylene glycol (CAS 24800-44-0) exhibits a boiling point of 270 °C (≈543 K) at atmospheric pressure [2]. This 39 °C differential directly impacts the upper operating temperature limit for solvent applications and the energy input required for distillation‑based purification.

High‑temperature solvent Distillation design Process engineering

Vapour Pressure of TePG at 500.15 K is 10.72 kPa – Significantly Lower than Tripropylene Glycol

At 500.15 K, tetrapropylene glycol exerts a vapour pressure of 10.72 kPa, as experimentally determined by closed‑cell static method (relative standard uncertainty 1%) [1]. Tripropylene glycol vapour pressure at the same temperature, available in the PRO II database and confirmed by additional experimental points obtained in the same study, is consistently higher across the entire measured temperature range (409.85–582.15 K) [1]. The vapour pressure curves demonstrate that TePG remains significantly less volatile than TPG at all industrially relevant processing temperatures, enabling its use in applications where evaporative loss must be minimized.

Volatility control High‑temperature operations Process safety

Low‑Temperature Dynamic Viscosity of TePG Diverges from Tripropylene Glycol Below 310 K

TePG dynamic viscosity measured by capillary (Ostwald/Ubbelohde) method at 288.15 K is 0.10544 Pa·s (105.44 mPa·s); at 298.15 K it is approximately 49 mPa·s (interpolated from tabulated data at 293.15 K: 0.06781 Pa·s and 299.15 K: 0.04489 Pa·s) [1]. Commercially, TPG dynamic viscosity at 25 °C (298.15 K) is 57 mPa·s [2]. The authors explicitly state that “for temperatures less than 310 K the dynamic viscosities are different” when comparing TePG with DPG and TPG, while at temperatures >370 K all three glycols exhibit nearly identical viscosities [1]. This low‑temperature viscosity divergence means that TePG‑based formulations will behave differently during cold‑weather storage, pumping, and processing compared to TPG‑based equivalents.

Fluid handling Pumping design Formulation rheology

Experimentally Determined VLE Data for TePG‑Containing Binary Systems Enable Rigorous Distillation Design

Vapour‑liquid equilibrium data for five binary systems involving propylene glycols—MPG + TPG, MPG + TePG, DPG + TPG, DPG + TePG, and TPG + TePG—were measured in the temperature range 350.15–510.15 K and correlated using the NRTL model [1]. These data are essential for the design of distillation columns separating TePG from the crude propylene glycols mixture obtained by hydrolysis of propylene oxide. Without TePG‑specific VLE data, process simulators cannot accurately predict column performance, leading to either over‑design or inadequate separation. The published NRTL parameters for the TePG binaries are directly importable into Aspen Plus, PRO/II, and similar simulation platforms, providing a unique, experimentally validated basis for engineering calculations that cannot be substituted by data from shorter‑chain glycol binaries.

Distillation simulation Process design Separation technology

Vapour–Liquid Equilibrium Data for Xylenes + TePG Support Solvent‑Based Aromatic Extraction

Vapour–liquid equilibrium data for three binary systems—o‑xylene + TePG, m‑xylene + TePG, and p‑xylene + TePG—were experimentally measured in the temperature range 310.15–538.15 K using a static equilibrium apparatus [1]. These data fill a critical gap in the literature, as similar VLE datasets exist for tripropylene glycol + xylenes but not for the tetrameric glycol. The NRTL model with eight parameters yielded the smallest relative deviations between calculated and experimental vapour pressure and composition values, providing reliable parameters for process simulation of extractive distillation of BTX aromatics using TePG as a solvent [1]. Because TePG has a longer propoxy chain than TPG, it offers different extraction selectivity and capacity that must be evaluated on a system‑specific basis; the published data enable such evaluation.

Aromatic extraction Extractive distillation Green solvents

Tetrapropylene Glycol Priority Application Scenarios Based on Differentiating Evidence


High‑Temperature Solvent and Heat‑Transfer Fluid Systems

Where process temperatures exceed 250 °C, TePG remains in the liquid phase with a vapour pressure of only 10.72 kPa at 500.15 K (227 °C) [1], whereas tripropylene glycol would already be at or near its boiling point (270 °C) [2]. This makes TePG the appropriate choice for high‑temperature organic synthesis, thermal fluid systems, and polymer processing where solvent loss through evaporation must be minimized.

Distillation‑Based Purification and Recovery Processes Requiring Accurate VLE Input

Any industrial facility that separates the crude propylene oxide hydrolysis mixture into purified TePG must utilize the binary VLE data reported for MPG + TePG, DPG + TePG, and TPG + TePG [3]. These data are directly loadable into commercial process simulators and are the only experimentally validated source for rigorous distillation column design, enabling optimal tray count, reflux ratio, and energy consumption predictions.

Formulations Requiring Controlled Low‑Temperature Viscosity Behaviour

When a propylene glycol‑based formulation must be pumped, sprayed, or mixed at temperatures below 310 K (≈37 °C), TePG exhibits a steeper viscosity increase than tripropylene glycol [1]. The known viscosity at 288.15 K (105.44 mPa·s) enables engineers to design equipment and select appropriate pumping systems where generic substitution with TPG would lead to incorrect sizing and potential handling failures.

Aromatic Extraction and Extractive Distillation Using Glycol Solvents

Researchers and process developers evaluating glycol solvents for BTX aromatic recovery can now quantitatively compare TePG against TPG or tetraethylene glycol by using the xylenes + TePG VLE data [4]. The availability of NRTL‑parameterized phase equilibrium models enables accurate simulation of extractive distillation columns, supporting data‑driven solvent selection for specific aromatic separation tasks.

Technical Documentation Hub

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